(R*,S*)-(±)-Fenoterol Hydrobromide-d6 (R*,S*)-(±)-Fenoterol Hydrobromide-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211068
InChI:
SMILES:
Molecular Formula: C₁₇H₁₆D₆BrNO₄
Molecular Weight: 390.3

(R*,S*)-(±)-Fenoterol Hydrobromide-d6

CAS No.:

Cat. No.: VC0211068

Molecular Formula: C₁₇H₁₆D₆BrNO₄

Molecular Weight: 390.3

* For research use only. Not for human or veterinary use.

(R*,S*)-(±)-Fenoterol Hydrobromide-d6 -

Specification

Molecular Formula C₁₇H₁₆D₆BrNO₄
Molecular Weight 390.3

Introduction

Chemical Identity and Structure

Basic Properties

(R*,S*)-(±)-Fenoterol Hydrobromide-d6 is a deuterium-labeled version of fenoterol hydrobromide, containing six deuterium atoms strategically incorporated into the molecular structure. This stable isotope-labeled compound maintains the same pharmacophore as the parent compound but offers distinct analytical advantages.

The basic chemical properties of the compound are summarized in the following table:

PropertyValue
CAS Number1286129-04-1
Molecular FormulaC₁₇H₁₆D₆BrNO₄ or C₁₇H₁₅D₆NO₄ - HBr
Molecular Weight390.3 g/mol
IUPAC Name5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide
SynonymsFenoterol-d6 Hydrobromide; Fenoterol-d6 (hydrobromide); 5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol Hydrobromide-d6
Parent CompoundFenoterol Hydrobromide (CAS: 1944-12-3)

These data indicate that the compound is a precisely defined chemical entity with established physical properties that make it suitable for research applications .

Structural Characteristics

The compound is the hydrobromide salt of deuterated fenoterol, characterized by a molecular structure featuring three key components:

  • A resorcinol (1,3-dihydroxybenzene) moiety

  • A hydroxylated ethylamine linkage

  • A 4-hydroxyphenyl group attached to a propyl side chain containing six deuterium atoms

The deuterium labeling pattern specifically targets the propyl-amino portion of the molecule, with the SMILES notation indicating the positioning: OC1=CC=C(C([2H])(C@@(NCC@@HC2=CC(O)=CC(O)=C2)[2H])[2H])C=C1.Br .

The racemic mixture, denoted by (R*,S*)-(±), indicates that the compound exists as a mixture of diastereomers, maintaining the stereochemical complexity of the parent compound while incorporating the isotopic labeling .

Synthesis and Preparation

Quality Control Parameters

Commercial suppliers of this compound employ strict quality control measures to ensure the product meets research-grade specifications:

  • Isotopic purity (deuterium incorporation percentage)

  • Chemical purity (absence of synthetic intermediates and by-products)

  • Stereochemical integrity (maintaining the racemic mixture as specified)

  • Proper salt formation (hydrobromide)

These parameters are typically verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatographic methods .

Pharmacological Properties

Relationship to Parent Compound

The parent compound, fenoterol hydrobromide, is a well-established β2-adrenergic receptor agonist with bronchodilator activity used in the management of reversible airway obstruction. It functions as a sympathomimetic agent that stimulates β2-adrenergic receptors in the lungs, which activates adenylate cyclase to catalyze the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate .

The deuterated analog (R*,S*)-(±)-Fenoterol Hydrobromide-d6 is expected to retain similar pharmacological properties but with potential differences in:

  • Metabolic stability (deuteration often increases metabolic half-life)

  • Binding kinetics (minor isotope effects may influence receptor interactions)

  • Pharmacokinetic profile (altered absorption, distribution, metabolism, and excretion)

These modifications make it valuable both as a research tool and as a potential therapeutic alternative with improved properties .

Research Applications

Analytical Chemistry Applications

(R*,S*)-(±)-Fenoterol Hydrobromide-d6 serves as a valuable internal standard in quantitative analyses of fenoterol and related compounds in biological matrices using liquid chromatography-mass spectrometry (LC-MS) techniques. The deuterium labeling provides a mass shift that allows clear differentiation between the analyte and the internal standard while maintaining nearly identical chromatographic behavior.

This property makes it particularly useful for:

  • Pharmacokinetic studies tracking fenoterol levels in plasma and tissues

  • Metabolic profiling to identify breakdown pathways

  • Bioequivalence studies comparing different formulations

  • Doping control analyses in sports medicine

The use of isotopically labeled internal standards is considered the gold standard approach in quantitative bioanalysis, particularly for compounds with complex metabolic profiles like fenoterol .

Pharmaceutical Research

The deuterated compound enables several specialized research applications in pharmaceutical development:

  • Investigation of absorption, distribution, metabolism, and excretion (ADME) characteristics

  • Identification of metabolically labile sites in the molecular structure

  • Development of improved formulations with enhanced stability

  • Elucidation of structure-activity relationships through selective deuteration

These applications leverage the "biochemical isotope effect" where carbon-deuterium bonds typically exhibit greater stability than carbon-hydrogen bonds, potentially leading to altered metabolic pathways and improved pharmacokinetic profiles .

SupplierQuantityPrice (USD)
Boer1.00 mg360.0
Boer10.00 mg2,880.0
Other suppliersVariousPrice upon inquiry

These prices reflect the specialized nature of the compound, the complexity of its synthesis, and the precise quality control required to ensure both chemical and isotopic purity .

Analytical Characterization

Spectroscopic Properties

The deuterium labeling in (R*,S*)-(±)-Fenoterol Hydrobromide-d6 creates distinctive spectroscopic signatures that facilitate its identification and purity assessment:

  • Mass Spectrometry: The molecular ion shows a characteristic mass shift of +6 amu compared to the non-deuterated analog

  • NMR Spectroscopy: Deuterated positions show reduced signal intensity in ¹H-NMR, while ²H-NMR can confirm deuterium incorporation

  • Infrared Spectroscopy: C-D stretching vibrations appear at lower frequencies than corresponding C-H stretches

These spectroscopic differences provide valuable analytical handles for both quality control and research applications .

Chromatographic Behavior

In chromatographic systems, deuterated compounds typically exhibit slight retention time shifts compared to their non-deuterated counterparts, a phenomenon known as the "deuterium isotope effect on retention." For (R*,S*)-(±)-Fenoterol Hydrobromide-d6, this property can be leveraged in analytical method development:

  • In reverse-phase HPLC, the deuterated compound may elute slightly earlier

  • In gas chromatography, deuterated analogs often show increased retention

  • These subtle differences can be optimized for improved resolution in complex matrices

Understanding these chromatographic behaviors is essential for developing robust analytical methods using this compound as an internal standard .

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